![molecular formula C18H21NO2S B2902396 2-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide CAS No. 1903364-99-7](/img/structure/B2902396.png)
2-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
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Description
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on .Scientific Research Applications
Pharmaceutical Research
This compound, featuring a thiophene ring, is of significant interest in pharmaceutical research. Thiophene derivatives are known for their pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . The presence of the thiophene moiety in this compound suggests potential utility in developing new therapeutic agents that could target a variety of biological pathways.
Material Science
In material science, thiophene-based molecules play a crucial role in the development of organic semiconductors . The compound’s structure could be pivotal in creating advanced materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) , contributing to the advancement of flexible and wearable electronic devices.
Organic Chemistry Synthesis
The compound serves as a versatile material in organic synthesis. It can be used to synthesize a wide array of thiophene derivatives through reactions such as Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis . These derivatives have diverse applications, ranging from medicinal chemistry to industrial chemistry.
Corrosion Inhibition
Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry . The compound could be investigated for its efficacy in protecting metals and alloys from corrosion, which is crucial in extending the life of industrial machinery and infrastructure.
Anesthetic Applications
Given that certain thiophene derivatives are used in anesthetics like articaine , this compound may have potential applications in the development of new anesthetics. Its structural features could be optimized to enhance its efficacy and reduce side effects.
Voltage-Gated Sodium Channel Blockade
The compound could be explored for its potential as a voltage-gated sodium channel blocker . This application is particularly relevant in the field of pain management and local anesthesia, where modulation of sodium channels can lead to effective pain relief.
properties
IUPAC Name |
2-methoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-16-7-3-2-6-15(16)17(20)19-13-18(9-4-5-10-18)14-8-11-22-12-14/h2-3,6-8,11-12H,4-5,9-10,13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPJEPYVNRRTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide |
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